Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H13N3O2 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.22 . It is a white to yellow solid . More detailed physical and chemical properties may need to be determined experimentally.Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application : This compound has been mentioned in the context of research into Hepatitis B Virus (HBV) inhibitors . It is part of a class of potential anti-HBV therapeutics known as Core Protein Allosteric Modulators (CpAMs).
- Results/Outcomes : The compound seems to have shown efficacy in inhibiting a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, a lead compound demonstrated the ability to inhibit HBV DNA viral load through oral administration .
- This compound is available for purchase from various chemical suppliers, indicating that it may be used in a variety of research and development contexts .
- It is often sold in the form of a white to yellow solid .
- Its molecular formula is C9H13N3O2 and it has a molecular weight of 195.22 .
- It is mentioned in the context of the synthesis and chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]diazepine-2-carboxylates .
- This compound is available for purchase from various chemical suppliers, indicating that it may be used in a variety of research and development contexts .
- It is often sold in the form of a white to yellow solid .
- Its molecular formula is C9H13N3O2 and it has a molecular weight of 195.22 .
- It is mentioned in the context of the synthesis and chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]diazepine-2-carboxylates .
Future Directions
properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8/h5,10H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOIRABUYSNLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCNCC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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